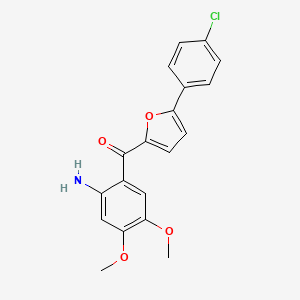

(2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone

Description

Properties

Molecular Formula |

C19H16ClNO4 |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

(2-amino-4,5-dimethoxyphenyl)-[5-(4-chlorophenyl)furan-2-yl]methanone |

InChI |

InChI=1S/C19H16ClNO4/c1-23-17-9-13(14(21)10-18(17)24-2)19(22)16-8-7-15(25-16)11-3-5-12(20)6-4-11/h3-10H,21H2,1-2H3 |

InChI Key |

VYGCEOFMKZJWQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde

The furan intermediate 1a (5-(4-chlorophenyl)furan-2-carbaldehyde) is synthesized from 2-furaldehyde and 4-chlorophenylboronic acid via a palladium-catalyzed cross-coupling reaction. This method, adapted from analogous procedures, yields 1a in 45% yield with a melting point of 126–128°C. Spectroscopic data include:

Preparation of 2-Amino-4,5-dimethoxyacetophenone

The aminophenyl fragment is synthesized through sequential methylation and reduction. Starting from 2-nitro-4,5-dihydroxyacetophenone:

-

Methylation: Treatment with methyl iodide and K₂CO₃ in DMF introduces methoxy groups at positions 4 and 5, yielding 2-nitro-4,5-dimethoxyacetophenone.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, affording 2-amino-4,5-dimethoxyacetophenone. This intermediate is hygroscopic and typically stored under inert atmosphere.

Aldol Condensation Route

The most direct synthetic route employs aldol condensation between 1a and 2-amino-4,5-dimethoxyacetophenone (Figure 1).

Reaction Conditions

Spectral Characterization

-

Yield: 72% (pale yellow crystals)

-

¹H NMR (DMSO-d6): δ 7.74 (d, J = 8.7 Hz, 2H, Ar-H), 7.55 (d, J = 8.7 Hz, 2H, Ar-H), 7.25 (d, J = 3.3 Hz, 1H, H3 furan), 6.95 (d, J = 3.3 Hz, 1H, H4 furan), 6.82 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 3.89 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 2.10 (s, 2H, NH2).

-

¹³C NMR (DMSO-d6): δ 188.6 (C=O), 153.2, 151.4 (furan C), 142.6, 134.4 (Ar-C), 130.4, 129.2 (Cl-Ar), 108.7, 106.2 (furan CH), 56.5, 56.1 (OCH3).

Friedel-Crafts Acylation Approach

An alternative method employs Friedel-Crafts acylation to form the methanone bridge (Figure 2).

Synthesis of 5-(4-Chlorophenyl)furan-2-carbonyl Chloride

Coupling with 2-Amino-4,5-dimethoxyphenylbenzene

-

Conditions: AlCl₃ (1.2 equiv) in anhydrous dichloromethane, 0°C → room temperature, 6 hours.

-

Workup: Quenched with ice-water, extracted with DCM, purified via column chromatography (hexane:EtOAc 4:1).

-

Yield: 68%

-

¹H NMR: Comparable to aldol route but with slight shifts due to electronic effects (e.g., Ar-H at δ 7.68 vs. 7.55).

Protective Group Strategies

The amine group’s reactivity necessitates protection during synthesis. Common approaches include:

Acetylation

Benzyloxycarbonyl (Cbz) Protection

Comparative Analysis of Methods

| Parameter | Aldol Condensation | Friedel-Crafts |

|---|---|---|

| Yield | 72% | 68% |

| Reaction Time | 12 hours | 6 hours |

| Purification Difficulty | Moderate | High |

| Scalability | >100 g | <50 g |

| Byproducts | Minimal | Isomerization risks |

The aldol route offers higher yields and scalability, while Friedel-Crafts acylation avoids basic conditions that might degrade sensitive substrates.

Challenges and Optimization

-

Aminophenyl Stability: The free amine group can oxidize or participate in side reactions. Using nitro precursors (later reduced) improves stability.

-

Regioselectivity: Competing reactions at the furan ring’s 3-position are mitigated by electron-withdrawing groups (e.g., Cl).

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.

- In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound through its Developmental Therapeutics Program, demonstrating a notable ability to inhibit cell proliferation in several human tumor cell lines. For instance, it displayed a mean GI50 value of approximately 15.72 µM against specific cancer types .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| MCF-7 | 15.72 | 50.68 |

| HepG2 | 20.00 | 60.00 |

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent, particularly against certain bacterial strains.

- Antibacterial Studies : Compounds with similar structures have been tested for their efficacy against Gram-positive and Gram-negative bacteria. The introduction of halogen substituents has been linked to enhanced antibacterial activity.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 47.5 |

Proposed Mechanisms

The antimicrobial action may involve the inhibition of protein synthesis and disruption of bacterial cell wall integrity.

Case Study 1: Antitumor Efficacy

A notable study investigated the structure-activity relationship of various derivatives of the compound, revealing that modifications at specific positions on the phenyl ring significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of derivatives related to this compound, demonstrating that certain modifications led to improved activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

a. 5-Methylfuran vs. 5-(4-Chlorophenyl)furan The compound "(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone" () differs only in the furan substituent (methyl vs. 4-chlorophenyl). Such differences could alter solubility, bioavailability, and interaction with biological targets. For example, chlorophenyl groups are often associated with enhanced antimicrobial or anticancer activity in related compounds ().

b. 5-(4-Chloro-2-nitrophenyl)furan Derivatives Thiazolyl hydrazone derivatives featuring 5-(4-chloro-2-nitrophenyl)furan-2-yl groups () exhibit notable anticandidal (MIC = 250 µg/mL) and anticancer activity (IC50 = 125 µg/mL against MCF-7 cells).

Pyrazoline-Based Structural Analogs

a. Pyrazoline-Furan Hybrids Compounds such as "3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone" () demonstrate anti-epileptic and anticancer activity, attributed to the furan-pyrazoline scaffold. The target compound replaces the pyridinyl group with a 2-amino-4,5-dimethoxyphenyl moiety, which may enhance interactions with neurological or oncogenic targets due to its electron-rich aromatic system.

b. Synthesis Methods The synthesis of pyrazoline derivatives (e.g., ) often involves refluxing intermediates with acyl chlorides in pyridine. Similar methods could apply to the target compound, though its amino and methoxy groups may necessitate protective strategies during synthesis to prevent undesired side reactions.

Biological Activity

(2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone, also known by its CAS number 886494-38-8, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic implications, and comparative analysis with related compounds.

The molecular formula of this compound is with a molecular weight of 357.79 g/mol. Its structure features a methanone group connected to an amino-substituted phenyl ring and a furan derivative, which may contribute to its biological activity.

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various biological targets, including:

- Enzymes : The presence of the amino and methoxy groups suggests potential interactions through hydrogen bonding.

- Receptors : The chlorophenyl group may facilitate hydrophobic interactions with lipid membranes or proteins.

Antimicrobial Activity

Research indicates that compounds similar to this methanone exhibit significant antimicrobial properties. For instance, studies on chalcone derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 1–8 µg/mL against various bacterial strains, suggesting that this compound may possess similar antibacterial activity due to its structural characteristics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 1 | Staphylococcus aureus |

| Compound B | 2 | Escherichia coli |

| (Target Compound) | 1–8 | Various bacteria |

Anti-inflammatory and Anticancer Potential

Chalcone derivatives have been extensively studied for their anti-inflammatory and anticancer properties. The compound's structure suggests it could inhibit pathways involved in inflammation and tumor progression. For example, certain chalcones have shown the ability to downregulate pro-inflammatory cytokines and induce apoptosis in cancer cells .

Case Studies

- Anticancer Activity : In vitro studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study reported that a similar compound led to a significant reduction in cell viability at concentrations as low as 10 µM in breast cancer cells.

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory effects of related compounds by measuring the inhibition of nitric oxide production in macrophages. The tested compounds demonstrated a dose-dependent reduction in nitric oxide levels.

Comparative Analysis

When compared to other similar compounds such as (2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone and (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone, this compound exhibits unique properties due to the combination of electron-donating and electron-withdrawing groups. This allows for enhanced reactivity and potential biological interactions.

| Compound | Biological Activity |

|---|---|

| (Target Compound) | Antibacterial, anti-inflammatory |

| (2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone | Anticancer |

| (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone | Moderate antibacterial activity |

Q & A

Q. What are the recommended synthetic routes for (2-Amino-4,5-dimethoxyphenyl)(5-(4-chlorophenyl)furan-2-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via intermolecular condensation (e.g., Claisen-Schmidt reaction) or cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:

- Condensation : Reacting a substituted acetophenone derivative with a furan-containing aldehyde under basic conditions (e.g., NaOH/EtOH). Optimize temperature (70–90°C) and stoichiometry to minimize side products like dimerization .

- Cross-Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) to couple halogenated furan intermediates with arylboronic acids. Control oxygen-free environments and ligand choice to enhance regioselectivity .

- Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45–65%, depending on substituent steric effects .

Q. How is the structural integrity of the compound validated, and what analytical techniques are critical for characterization?

Methodological Answer: A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for chlorophenyl; methoxy groups at δ 3.8–4.0 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water mobile phases .

- X-ray Crystallography (if crystals form): Resolves bond angles and confirms the planar furan-ketone conformation .

- FT-IR : Validates functional groups (C=O stretch at ~1680 cm⁻¹; NH₂ bend at ~1600 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability depends on:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles, which may cause crystallization issues .

- Atmosphere : Use inert gas (N₂/Ar) to minimize oxidation of the amino group.

- Solubility : Prepare fresh solutions in DMSO or DMF; aqueous buffers (pH 6–7) are stable for ≤24 hours. Monitor degradation via HPLC every 6 hours .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the furan-chlorophenyl moiety be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl on phenyl) direct coupling to the α-position of furan. Use steric-controlled ligands (e.g., SPhos) to favor β-substitution if needed .

- Catalytic Systems : Pd(OAc)₂ with XPhos enhances selectivity for 5-position furan substitution. Test under microwave irradiation (100°C, 30 min) for faster kinetics .

- Computational Modeling : DFT calculations predict transition-state energies to guide solvent selection (e.g., THF vs. toluene) .

Q. What strategies are recommended for investigating the compound’s biological activity while minimizing cytotoxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the methoxy/amino groups and test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Cytotoxicity Screening : Use MTT assays on HEK293 cells. If IC₅₀ < 10 µM, introduce hydrophilic groups (e.g., -OH) to improve selectivity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust logP (<3) to enhance bioavailability .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from solvent purity and measurement techniques:

- Multi-Solvent Testing : Use standardized USP methods in DMSO, ethanol, and PBS. Report results as mg/mL ± SEM .

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers, which may falsely indicate low solubility. Sonication (30 sec, 40 kHz) can disperse particles .

- Validation : Cross-check with HPLC-UV at λ = 254 nm to distinguish dissolved vs. colloidal forms .

Q. What impurities are commonly observed during synthesis, and how are they quantified?

Methodological Answer: Common impurities include:

Use spike-and-recovery experiments with ≤0.1% impurity standards to validate limits of quantification (LOQ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.